CarbmPO₃H₂ vs. CarbePO₃H₂: Discrete Ni₉ vs. Ni₁₁ Cage Formation in Solvothermal Cluster Synthesis
Under identical solvothermal conditions (MeCN, pivalic acid and di-2-pyridyl ketone co-ligands), the target compound CarbmPO₃H₂ exclusively yields the nonanuclear nickel cage [Ni₉{(py)₂CO₂}₂(CarbmPO₃)₄(tBuCO₂)₆(tBuCO₂H)₂(CH₃CN)₂], whereas its ethyl-linked analog CarbePO₃H₂ generates the undecanuclear cage [Ni₁₁{(py)₂CO₂}₂(CarbePO₃)₄(tBuCO₂)₁₀(CH₃CN)₂] [1]. The nickel nuclearity difference (9 vs. 11) is attributed to the increased steric profile of the longer ethyl spacer, which alters the coordination geometry around the phosphonate binding pocket. This represents the first reported undecanuclear nickel phosphonate cage, with the nonanuclear architecture being unique to this ligand.
| Evidence Dimension | Cluster nuclearity (number of Ni²⁺ centers per cage) |
|---|---|
| Target Compound Data | Ni₉ (nona-) cage, vertex-sharing tetragonal pyramidal core |
| Comparator Or Baseline | Ni₁₁ (undeca-) cage, tetra-capped octahedral core for CarbePO₃H₂ (ethyl-linked analog) |
| Quantified Difference | Delta = −2 Ni centers (Ni₉ vs. Ni₁₁), distinct core geometry |
| Conditions | Solvothermal synthesis: MeCN, [Ni₂(H₂O)(tBuCO₂)₄(tBuCO₂H)₄] precursor, (py)₂CO and Hpiv co-ligands, Inorganica Chimica Acta (2016) |
Why This Matters
For researchers designing Ni-phosphonate magnetic cages, this ligand is the only commercially available option that reliably yields the discrete Ni₉ architecture; the ethyl analog yields the Ni₁₁ variant, which carries different magnetic exchange coupling patterns.
- [1] Li, J.T. et al. (2016) 'Nona- and undecanuclear nickel phosphonate cages', Inorganica Chimica Acta, 439, pp. 77–81. doi: 10.1016/j.ica.2015.10.011. View Source
